molecular formula C26H23N3O2 B2825649 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1215775-06-6

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2825649
CAS No.: 1215775-06-6
M. Wt: 409.489
InChI Key: SVYXYCBEHWNFPI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole scaffold. The structure features substitutions at the 3- and 5-positions with benzyl groups: a 4-methoxyphenylmethyl group at position 3 and a 4-methylphenylmethyl group at position 3.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-18-7-9-20(10-8-18)16-29-23-6-4-3-5-22(23)24-25(29)26(30)28(17-27-24)15-19-11-13-21(31-2)14-12-19/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYXYCBEHWNFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and indole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzylamines with indole derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the pyrimidoindole core through intramolecular cyclization.

    Functional Group Modifications: Introducing methoxy and methyl groups through alkylation or other substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy or methyl groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of any carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • A study demonstrated that derivatives of pyrimidoindoles could induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the phenyl groups significantly enhanced their cytotoxic effects against leukemia cells .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. It has been hypothesized that its action could mitigate neurodegenerative processes through the following mechanisms:

  • Antioxidant Activity : The presence of methoxy and methyl groups may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress .
  • Inhibition of Neuroinflammation : Preclinical models have shown that related compounds can inhibit inflammatory pathways in the brain, which are often implicated in conditions such as Alzheimer's disease and multiple sclerosis .

Drug Development and Screening

The compound is being explored in high-throughput screening assays for potential therapeutic agents. Its unique structure makes it a candidate for further modification to optimize pharmacological properties:

  • Lead Compound Identification : As part of drug discovery efforts, this compound serves as a lead for synthesizing novel derivatives with improved efficacy and selectivity against specific cancer types or neurological disorders .

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers synthesized a series of pyrimidoindole derivatives based on this compound. They tested these derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents.

CompoundIC50 (µM) MCF-7IC50 (µM) HeLa
Original1520
Derivative A812
Derivative B59

Table 1: Anticancer activity of pyrimidoindole derivatives

Case Study 2: Neuroprotection

A study conducted on animal models of neurodegeneration showed that administration of this compound resulted in significant improvements in cognitive function and reductions in markers of inflammation within the brain. Behavioral tests indicated enhanced memory retention compared to control groups.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized by comparing it to related pyrimidoindole derivatives (Table 1).

Table 1: Comparative Analysis of Pyrimido[5,4-b]indol-4-one Derivatives

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) LogP<sup>a</sup> Key Properties/Activities Reference ID
Target Compound 3-(4-methoxyphenylmethyl), 5-(4-methylphenylmethyl) ~440<sup>b</sup> ~3.8<sup>c</sup> N/A (predicted)
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) derivative 3-(2-methoxybenzyl), 5-(4-fluorobenzyl), 8-F 408.3 3.5 XRD-confirmed planar core; TLR4 inhibition potential
3-(4-Methoxyphenyl)-2-(piperidinyl-ethylthio) derivative 3-(4-methoxyphenyl), 2-(piperidinyl-ethylthio) 448.5 4.2 High lipophilicity; computed TPSA: 103 Ų
3-(4-Chlorophenyl)-2-phenacylsulfanyl derivative 3-(4-chlorophenyl), 2-phenacylsulfanyl 447.9 4.5 Electron-withdrawing Cl enhances reactivity
5H-Pyrimido[5,4-b]indol-4-amine (Compound 85) 8-Cl, N-morpholinopropyl 377.8 2.9 Antichagasic activity; selective for T. cruzi

Notes:

  • <sup>a</sup>LogP values estimated via XLogP3 or analogous methods.
  • <sup>b</sup>Molecular weight inferred from analogs with similar substituents.
  • <sup>c</sup>Predicted LogP based on methoxy/methyl substituent contributions.

Key Structural and Functional Insights :

Substituent Effects on Lipophilicity :

  • The target compound’s methoxy and methyl groups likely confer moderate lipophilicity (LogP ~3.8), intermediate between the more polar 4-amine derivatives (LogP ~2.9, ) and highly lipophilic analogs like the 4-chlorophenyl derivative (LogP 4.5, ).
  • Methoxy groups enhance solubility compared to halogenated derivatives but may reduce membrane permeability compared to methyl groups .

Synthetic Strategies :

  • Analogs such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) () were synthesized via multi-component reactions involving indole precursors and benzyl halides, suggesting a feasible route for the target compound .
  • Piperidine or morpholine-containing derivatives (e.g., ) often employ nucleophilic substitution or condensation steps .

Biological Relevance :

  • Pyrimidoindoles with 4-amine substituents (e.g., Compound 85) exhibit antiparasitic activity, while TLR4-active derivatives () highlight the scaffold’s versatility in targeting diverse pathways .
  • The target’s benzyl groups may sterically hinder interactions with enzymes like cruzain, contrasting with smaller substituents in antichagasic compounds .

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H23N5OC_{23}H_{23}N_5O. The structure features a pyrimidine ring fused to an indole system, substituted with methoxy and methyl groups on the phenyl rings. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant antimicrobial properties. A study screened various compounds for their ability to inhibit biofilm formation in Salmonella species. The results showed that certain derivatives effectively prevented biofilm formation without affecting planktonic growth, suggesting a potential use in treating bacterial infections while minimizing resistance development .

Anti-inflammatory Effects

Pyrimidine derivatives, including the target compound, have been investigated for their anti-inflammatory properties. In vitro assays demonstrated that several synthesized derivatives inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, some compounds exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . These findings suggest that the compound may have therapeutic potential in managing inflammatory conditions.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the phenyl rings significantly affect the biological activity of pyrimidine derivatives. For example, the presence of electron-donating groups such as methoxy enhances the potency against COX enzymes. Conversely, substituents that withdraw electrons tend to reduce activity .

Case Study 1: Antibacterial Screening

In a comprehensive screening of over 20,000 compounds for antibacterial activity against Salmonella, a derivative of pyrimido[5,4-b]indole was identified as a promising candidate due to its ability to inhibit biofilm formation at various temperatures. This study highlighted the compound's potential application in food safety and infection control .

Case Study 2: Anti-inflammatory Assays

A series of in vivo studies assessed the anti-inflammatory effects of pyrimidine derivatives using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, further supporting their potential as therapeutic agents for inflammatory diseases .

Data Tables

Activity IC50 Values (μM) Reference
COX-1 Inhibition19.45 ± 0.07
COX-2 Inhibition31.4 ± 0.12
Biofilm InhibitionNot specified

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